N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide
Description
This compound is a pyridazinone derivative featuring a thiophen-2-yl substituent at the 3-position of the pyridazinone core, coupled with a phenylethanesulfonamide group via an ethyl linker. The thiophene ring may enhance lipophilicity and π-stacking interactions, while the sulfonamide group could improve solubility and target binding .
Properties
IUPAC Name |
N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-18-9-8-16(17-7-4-13-25-17)20-21(18)12-11-19-26(23,24)14-10-15-5-2-1-3-6-15/h1-9,13,19H,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARFGGWJSAGUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide is a synthetic compound that belongs to the class of pyridazinone derivatives. This compound has attracted attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity based on various studies and findings.
The molecular formula of this compound is , with a molecular weight of 447.5 g/mol. The structure features a pyridazine core fused with a thiophene moiety, contributing to its unique biological activity profile.
The mechanism of action for this compound often involves the inhibition of specific enzymes or receptors by mimicking natural substrates. The sulfonamide group is known for its ability to interfere with bacterial folic acid synthesis, while the pyridazinone core may engage in hydrogen bonding and hydrophobic interactions with various biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of pyridazinone derivatives, including this compound. Preliminary findings suggest that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, indicating their potential as antibiotic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Research indicates that pyridazinone derivatives can reduce the production of nitric oxide and prostaglandins in macrophages, which are critical mediators in inflammation .
Anticancer Activity
This compound has also been investigated for its anticancer effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's ability to induce apoptosis in cancer cells is thought to be mediated through the modulation of signaling pathways related to cell survival and death .
Study 1: Antimicrobial Evaluation
A study conducted by researchers synthesized several pyridazinone derivatives and tested their antimicrobial activity. Among these, this compound exhibited significant inhibition against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anti-inflammatory Mechanisms
In a separate investigation focusing on anti-inflammatory mechanisms, the compound was shown to significantly decrease levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation .
Study 3: Anticancer Activity
In vitro assays revealed that the compound induced apoptosis in A549 lung cancer cells through the activation of caspase pathways. The study highlighted that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Summary Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | Inhibition of bacterial folic acid synthesis |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | Inhibition of pro-inflammatory cytokines |
| Anticancer | Induces apoptosis in cancer cells | Activation of caspase pathways |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide (hereafter referred to as Compound A ) with three analogs from the literature, emphasizing structural differences, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations: Compound A’s pyridazinone core distinguishes it from quinolone-based analogs (e.g., ), which are known for DNA gyrase inhibition. Pyridazinones are less common in antimicrobial contexts but are explored for anti-inflammatory and kinase-targeting roles. The phenylethanesulfonamide group in Compound A contrasts with the piperazinyl quinolones in analogs from , which prioritize bacterial topoisomerase binding. Sulfonamides may confer better solubility or alternative target interactions (e.g., carbonic anhydrase inhibition).
Biological Activity: Quinolone-thiophene hybrids in exhibit potent antibacterial activity (MICs ≤16 µg/mL), attributed to synergistic effects between the quinolone core and bromothiophene’s electron-withdrawing properties. Compound A lacks a quinolone moiety, so its activity (if any) likely follows a distinct mechanism. Thiophene-containing tetrahydronaphthalene derivatives (e.g., ) are structurally complex but understudied in terms of bioactivity, suggesting Compound A’s pyridazinone-thiophene combination warrants further investigation.
Physicochemical Properties: The sulfonamide in Compound A may enhance aqueous solubility compared to the lipophilic dual thiophen-2-yl ethyl groups in . However, the ethyl linker in Compound A could reduce metabolic stability relative to the oxoethyl/oximinoethyl linkers in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
